12-Methyldotriacontane
Description
12-Methyldotriacontane is a branched alkane with the molecular formula C₃₃H₆₈ and a molecular weight of 464.53 g/mol . It is characterized by a single methyl group substitution at the 12th carbon of a linear 32-carbon chain (dotriacontane backbone). This structural modification distinguishes it from linear alkanes, influencing its physical properties such as melting point, solubility, and crystallinity.
Properties
CAS No. |
58349-83-0 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
12-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
BWDVOGIYXQHKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a dotriacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas chromatography to isolate and purify the compound from complex mixtures. The large-scale synthesis often requires stringent control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 12-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturation present in the precursor molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
12-Methyldotriacontane has several applications in scientific research, particularly in the fields of:
Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 12-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier on surfaces, preventing desiccation and microbial penetration. In biological systems, it is involved in chemical communication, where its presence and concentration on the cuticle of insects can signal kinship and social status .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 12-methyldotriacontane to structurally related hydrocarbons, focusing on molecular features, physicochemical properties, and inferred behavioral trends.
Table 1: Structural and Molecular Comparison
Key Observations:
Branching and Symmetry :
- Linear alkanes (e.g., dotriacontane) exhibit higher symmetry, leading to stronger intermolecular van der Waals forces and typically higher melting points. In contrast, branched analogs like this compound disrupt molecular packing, reducing melting points .
- Compounds with multiple branches (e.g., 12,16-dimethyldotriacontane) likely exhibit even lower melting points due to greater structural disorder .
Molecular Weight Trends: Increasing carbon chain length (e.g., C₃₃ in this compound vs. However, branching counteracts this trend by reducing intermolecular forces .
Solubility and Reactivity: All listed compounds are insoluble in water due to their nonpolar nature. Solubility in organic solvents (e.g., hexane, chloroform) is expected to follow typical alkane trends . Reactivity is likely minimal under standard conditions, consistent with saturated hydrocarbon behavior. Functionalized derivatives (e.g., methyl dotriacontanoate, ) exhibit distinct properties due to ester groups .
Table 2: Inferred Physicochemical Properties
Note: Experimental melting point data for branched analogs is unavailable in the provided evidence. Trends are inferred from alkane chemistry principles.
Research Findings and Limitations
- Structural Analysis : this compound’s single methyl branch distinguishes it from multi-branched or linear homologs, impacting its phase behavior and interaction with other molecules .
- Experimental studies using differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS) are needed .
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